molecular formula C20H27NO7 B599886 3,4,5-Trimethoxycocaine hydrochloride CAS No. 156301-59-6

3,4,5-Trimethoxycocaine hydrochloride

Cat. No.: B599886
CAS No.: 156301-59-6
M. Wt: 393.436
InChI Key: QXCDXRYKFKIOPT-QDEZUTFSSA-N
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Description

3,4,5-Trimethoxycocaine hydrochloride is a chemical compound with the molecular formula C20H27NO7 · HCl and a molecular weight of 429.89 . It is a derivative of cocaine, modified with three methoxy groups at the 3, 4, and 5 positions on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxycocaine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a precursor molecule, often a tropane derivative.

    Methoxylation: The benzene ring is methoxylated at the 3, 4, and 5 positions using methoxy reagents under specific reaction conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that the process involves large-scale chemical synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxycocaine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-Trimethoxycocaine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cocaine derivatives.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, such as pain management and treatment of neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxycocaine hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Cocaine: The parent compound from which 3,4,5-Trimethoxycocaine hydrochloride is derived.

    3,4,5-Trimethoxyphenethylamine: A related compound with similar methoxy substitutions on the benzene ring.

    3,4,5-Trimethoxyamphetamine: Another compound with methoxy groups at the same positions but with an amphetamine backbone.

Uniqueness

This compound is unique due to its specific chemical structure, which combines the tropane backbone of cocaine with methoxy substitutions. This structural modification may result in distinct pharmacological properties and potential therapeutic applications compared to its parent compound and other similar molecules.

Properties

CAS No.

156301-59-6

Molecular Formula

C20H27NO7

Molecular Weight

393.436

IUPAC Name

methyl (1S,3S,4R,5R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/C20H27NO7/c1-21-12-6-7-13(21)17(20(23)27-5)14(10-12)28-19(22)11-8-15(24-2)18(26-4)16(9-11)25-3/h8-9,12-14,17H,6-7,10H2,1-5H3/t12-,13+,14-,17+/m0/s1

InChI Key

QXCDXRYKFKIOPT-QDEZUTFSSA-N

SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Synonyms

3,4,5-Trimethoxycocaine hydrochloride

Origin of Product

United States

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